

Application Notes and Protocols: Dosimetry and Biodistribution of FAP-Targeting Radioligand LY4337713

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Compound of Interest

Compound Name: LY433771

Cat. No.: B8210030

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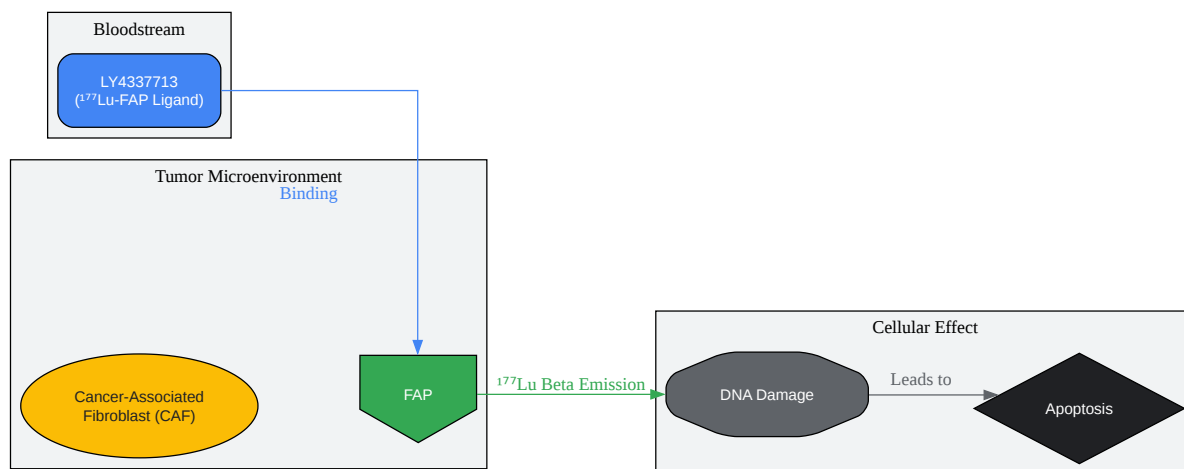
These application notes provide a detailed overview of the preclinical assessment of **LY4337713**, a Fibroblast Activation Protein (FAP)-targeted radioligand therapy. The protocols outlined below are based on established methodologies for the evaluation of similar FAP-targeting radiopharmaceuticals. The quantitative data presented is representative of next-generation FAP-targeting radioligands developed by researchers affiliated with Eli Lilly and Company, offering insights into the expected performance of **LY4337713**.^[1]

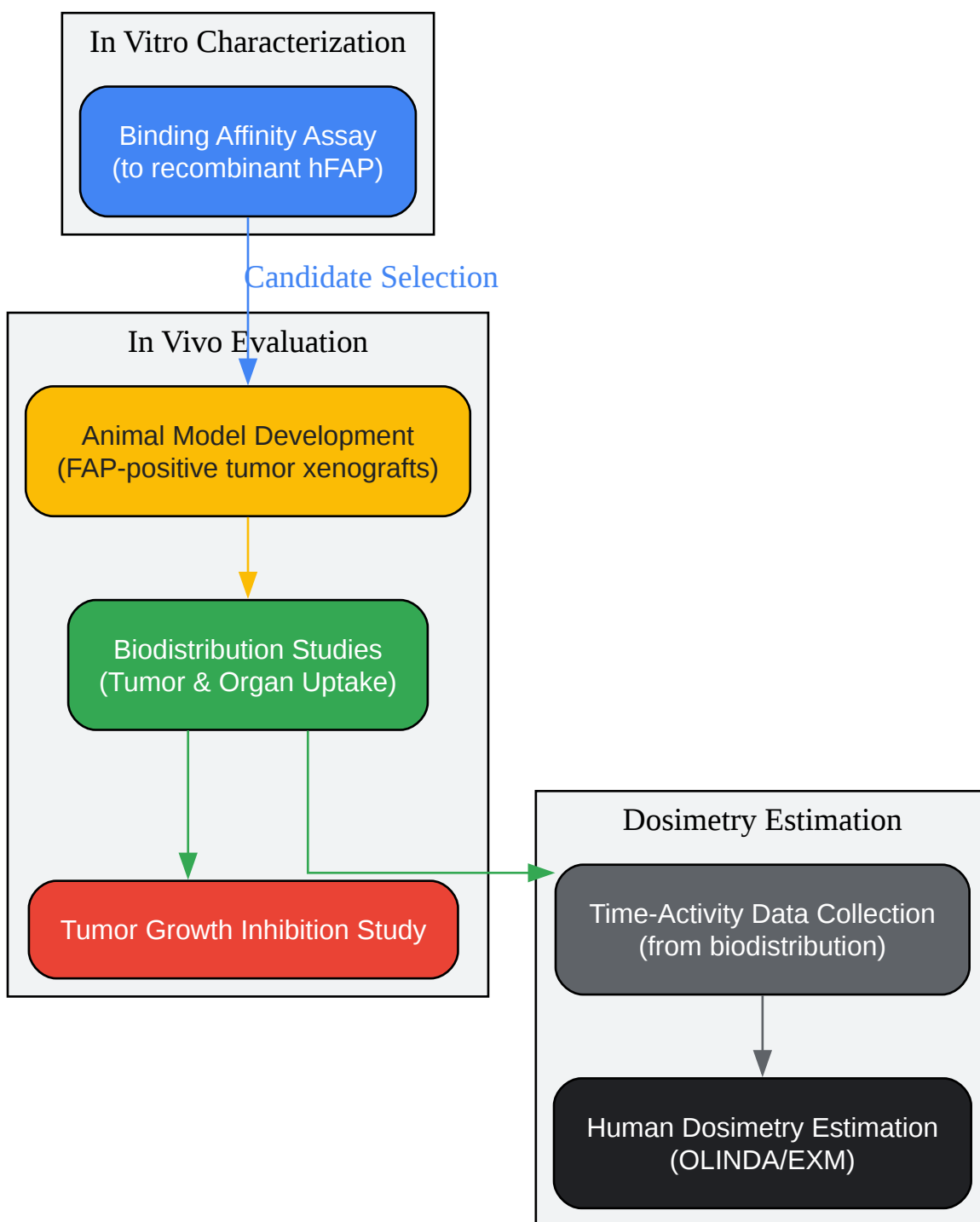
Introduction

LY4337713 is an investigational radioligand therapy that targets Fibroblast Activation Protein (FAP), a transmembrane glycoprotein overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of solid tumors.^{[1][2]} FAP's limited presence in healthy adult tissues makes it an attractive target for delivering cytotoxic radiation directly to the tumor stroma. **LY4337713** comprises a FAP-targeting ligand conjugated to a chelator complexing the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu).^[2] Preclinical data for **LY4337713** have supported its advancement into clinical trials to assess its safety, tolerability, dosimetry, and efficacy in patients with FAP-positive solid tumors.^[2]

Signaling Pathway and Mechanism of Action

LY4337713 operates by binding to FAP on the surface of CAFs within the tumor microenvironment. Upon binding, the ^{177}Lu radioisotope delivers a high-energy beta particle, inducing DNA damage and subsequent apoptosis in the FAP-expressing cells. This targeted delivery of radiation aims to disrupt the tumor stroma, which is crucial for tumor growth and progression, while minimizing damage to surrounding healthy tissues.





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References

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